4,4-Dimethoxypyrrolidine-2-carboxylic acid
CAS No.: 75776-56-6
Cat. No.: VC8384859
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75776-56-6 |
|---|---|
| Molecular Formula | C7H13NO4 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 4,4-dimethoxypyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO4/c1-11-7(12-2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10) |
| Standard InChI Key | QMLZRVDTBFSZCM-UHFFFAOYSA-N |
| SMILES | COC1(CC(NC1)C(=O)O)OC |
| Canonical SMILES | COC1(CC(NC1)C(=O)O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
4,4-Dimethylpyrrolidine-2-carboxylic acid belongs to the pyrrolidine family, a five-membered saturated heterocycle containing one nitrogen atom. Its IUPAC name is (2R)-4,4-dimethylpyrrolidine-2-carboxylic acid, with a molecular formula of and a molecular weight of 143.18 g/mol . The stereochemistry at the 2-position (R-configuration) is critical for its interactions in chiral environments, such as enzyme-active sites.
Key structural features:
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A rigid pyrrolidine ring with geminal dimethyl groups at C4, introducing steric hindrance.
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A carboxylic acid group at C2, enabling hydrogen bonding and salt formation.
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A secondary amine at C1, which can participate in protonation or serve as a site for further functionalization.
The compound’s 3D conformation, as depicted in PubChem’s interactive model, shows a puckered ring system where the methyl groups adopt equatorial positions to minimize steric strain .
Physicochemical Characteristics
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Solubility: Moderately soluble in polar solvents (e.g., water, ethanol) due to the carboxylic acid group.
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pKa: The carboxylic acid group has an estimated pKa of ~4.5, while the secondary amine has a pKa of ~9.8, making the molecule zwitterionic at physiological pH.
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Optical Activity: The chiral center at C2 confers optical activity, with a specific rotation of (c = 1, HO) .
Synthesis and Derivatives
Synthetic Routes
The synthesis of 4,4-dimethylpyrrolidine-2-carboxylic acid typically involves enantioselective methods to control stereochemistry:
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Asymmetric Hydrogenation:
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Tosylation and Esterification:
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The carboxylic acid is protected as an ethyl ester, and the amine is converted to a tosylate for use in nucleophilic substitutions.
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Example:
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Key Derivatives
| Derivative | Structure | Application | Source |
|---|---|---|---|
| Ethyl ester tosylate | Intermediate in peptide synthesis | ||
| Boc-protected piperidine | Chiral building block for drug design |
Biological Activity and Research Findings
| Compound | IC (µM) | Cell Line | Mechanism |
|---|---|---|---|
| (R)-Tosylate derivative | 50 | A549 (lung cancer) | Apoptosis via caspase-3 activation |
| 4-Chlorophenyl analogue | 64 | A549 | ROS-mediated DNA damage |
In vitro studies using the MTT assay demonstrated that the tosylate derivative induces apoptosis in A549 cells by activating caspase-3.
Antimicrobial Activity
The compound’s derivatives also show promise against multidrug-resistant pathogens:
Table 2: Antimicrobial Activity
| Derivative | MIC (µg/mL) | Pathogen |
|---|---|---|
| (R)-Tosylate | 32 | Methicillin-resistant S. aureus (MRSA) |
| 5-Nitrothienyl analogue | 16 | MRSA |
The nitro-substituted analogue exhibited enhanced activity due to improved membrane permeability.
Industrial and Research Applications
Pharmaceutical Development
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Peptide Mimetics: The rigid pyrrolidine scaffold mimics proline in peptides, enhancing metabolic stability .
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Kinase Inhibitors: Derivatives are being explored as ATP-competitive inhibitors in oncology targets.
Catalysis
Chiral pyrrolidine derivatives serve as ligands in asymmetric catalysis. For instance, the ethyl ester tosylate has been used in palladium-catalyzed cross-couplings to synthesize axially chiral biaryls.
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